![molecular formula C15H11N3 B2766402 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 118000-52-5](/img/structure/B2766402.png)
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Overview
Description
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile. For instance, Zhao et al. (2015) investigated the anticancer activity of Zn(II) complexes bearing benzimidazole-based derivatives, revealing significant cytotoxic properties against various carcinoma cells (Zhao et al., 2015). Similarly, Bera et al. (2021) synthesized a tridentate NNN ligand, which showed potential anticancer activity against human monocytic cells (Bera et al., 2021).
DNA Interaction and Antimicrobial Effects
Katsura et al. (1992) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which showed promising pharmacological activities including DNA interaction and antimicrobial effects (Katsura et al., 1992).
Material Chemistry
In the field of material chemistry, compounds similar to 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile have been studied. Sairem et al. (2012) explored the synthesis of hydrocarbon platinum group metal complexes, which could have applications in materials science (Sairem et al., 2012).
Radioligand Development
Shimoda et al. (2016) found that 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues, structurally related to the compound , are candidates for positron emission tomography (PET) imaging agents, indicating potential for diagnostic imaging applications (Shimoda et al., 2016).
Chemical Synthesis and Transformation
The compound and its derivatives have also been used in various chemical synthesis and transformation studies. For example, Masters et al. (2011) discussed the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles, demonstrating the compound's relevance in synthetic chemistry (Masters et al., 2011).
properties
IUPAC Name |
4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-11-2-7-15-17-14(10-18(15)9-11)13-5-3-12(8-16)4-6-13/h2-7,9-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUGTBXSBNZLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Synthesis routes and methods
Procedure details
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